molecular formula C40H28N2 B14273453 2,2'-(1,3-Phenylene)bis(4,6-diphenylpyridine) CAS No. 145221-57-4

2,2'-(1,3-Phenylene)bis(4,6-diphenylpyridine)

Cat. No.: B14273453
CAS No.: 145221-57-4
M. Wt: 536.7 g/mol
InChI Key: VSHGZMKPIKEHJF-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is a chemical compound known for its unique structure and properties. It consists of a 1,3-phenylene core with two 4,6-diphenylpyridine groups attached at the 2,2’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) typically involves the reaction of 1,3-dibromobenzene with 4,6-diphenylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is unique due to its specific substitution pattern and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

145221-57-4

Molecular Formula

C40H28N2

Molecular Weight

536.7 g/mol

IUPAC Name

2-[3-(4,6-diphenylpyridin-2-yl)phenyl]-4,6-diphenylpyridine

InChI

InChI=1S/C40H28N2/c1-5-14-29(15-6-1)35-25-37(31-18-9-3-10-19-31)41-39(27-35)33-22-13-23-34(24-33)40-28-36(30-16-7-2-8-17-30)26-38(42-40)32-20-11-4-12-21-32/h1-28H

InChI Key

VSHGZMKPIKEHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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